molecular formula C24H29ClN2O5S B4060315 ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-4-piperidinecarboxylate

ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-4-piperidinecarboxylate

Cat. No. B4060315
M. Wt: 493.0 g/mol
InChI Key: FWTDEWNODKWKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C24H29ClN2O5S and its molecular weight is 493.0 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-4-piperidinecarboxylate is 492.1485709 g/mol and the complexity rating of the compound is 755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-4-piperidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-4-piperidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Research has demonstrated the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which includes ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-4-piperidinecarboxylate derivatives. These compounds have been evaluated for their anticancer properties. The synthesized derivatives exhibited promising results as potent anticancer agents, indicating their potential for further exploration in cancer therapy (Rehman et al., 2018).

Antibacterial Activity

Another study focused on the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, which includes compounds related to ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-4-piperidinecarboxylate. These compounds were evaluated for their antibacterial potential, showing moderate inhibitory effects against various bacterial strains, such as Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

Antioxidant and Anticholinesterase Activity

Compounds synthesized by condensing benzene sulfonyl hydrazides with ethyl 4-oxopiperidine-1-carboxylate, which is structurally similar to ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-4-piperidinecarboxylate, have been evaluated for antioxidant capacity and anticholinesterase activity. These studies highlight the diverse biological activities of these compounds, suggesting their potential for further pharmaceutical applications (Karaman et al., 2016).

Application in Li-ion Batteries

A derivative of ethyl piperidine, namely 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, has been studied for its use as a co-solvent in Li-ion batteries. This indicates potential applications of ethyl piperidine derivatives in the field of energy storage and battery technology (Kim et al., 2013).

Alzheimer's Disease Treatment

A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, structurally related to ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-4-piperidinecarboxylate, have been synthesized to evaluate new drug candidates for Alzheimer’s disease. This highlights the potential of these compounds in neurodegenerative disease treatment (Rehman et al., 2018).

properties

IUPAC Name

ethyl 1-[2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN2O5S/c1-3-32-24(29)19-12-14-26(15-13-19)23(28)17-27(16-20-7-5-4-6-18(20)2)33(30,31)22-10-8-21(25)9-11-22/h4-11,19H,3,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTDEWNODKWKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-4-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-4-piperidinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-4-piperidinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-4-piperidinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-4-piperidinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-4-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.